4-Methyl-n-(1-nitronaphthalen-2-yl)benzenesulfonamide
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Overview
Description
1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE is a complex organic compound with the molecular formula C17H14N2O4S . It is characterized by the presence of nitro, sulfonamide, and naphthalene groups, making it a unique molecule with diverse chemical properties. This compound is often used in early discovery research due to its rare and unique chemical structure .
Preparation Methods
The synthesis of 1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE typically involves multiple steps, starting with the nitration of naphthalene derivatives. The process often includes:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE undergoes various chemical reactions, including:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using strong nucleophiles like hydroxide ions.
Coupling Reactions: The compound can form azo compounds through diazotization and subsequent coupling with aromatic amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparison with Similar Compounds
1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE can be compared with other similar compounds, such as:
1-Nitronaphthalene: A simpler nitro-naphthalene derivative with fewer functional groups.
2-Nitrotoluene: Contains a nitro group on the toluene ring but lacks the sulfonamide and naphthalene groups.
Sulfanilamide: A sulfonamide derivative without the nitro and naphthalene groups.
The uniqueness of 1-NITRO-2-PARA-TOLUENESULFONAMIDONAPHTHALENE lies in its combination of nitro, sulfonamide, and naphthalene groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5434-02-6 |
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Molecular Formula |
C17H14N2O4S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methyl-N-(1-nitronaphthalen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H14N2O4S/c1-12-6-9-14(10-7-12)24(22,23)18-16-11-8-13-4-2-3-5-15(13)17(16)19(20)21/h2-11,18H,1H3 |
InChI Key |
RXMAWDAFFXYYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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